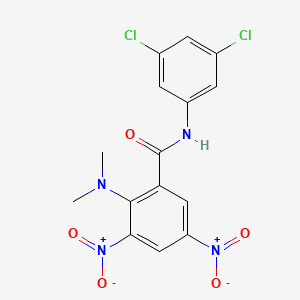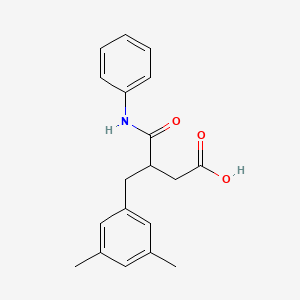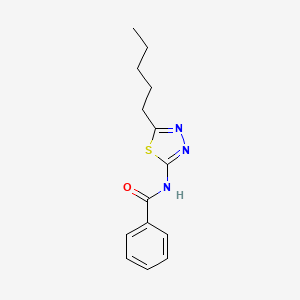![molecular formula C20H18N4O5S B15153852 2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B15153852.png)
2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-N-(pyridin-3-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that features a sulfonamide group, a nitro group, and a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Sulfonylation: The nitrated compound is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base like pyridine.
Amidation: The sulfonylated compound is reacted with 3-aminomethylpyridine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and sulfonylation steps to ensure consistent quality and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products
Reduction: 2-{[(4-methyl-3-aminophenyl)sulfonyl]amino}-N-(pyridin-3-ylmethyl)benzamide.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Hydrolysis: 3-aminomethylpyridine and the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and protein binding due to its structural features.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mecanismo De Acción
The mechanism of action of 2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the nitro group can participate in redox reactions. The pyridine moiety can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
- **2-{[(4-methylphenyl)sulfonyl]amino}-N-(pyridin-3-ylmethyl)benzamide
- **2-{[(4-nitrophenyl)sulfonyl]amino}-N-(pyridin-3-ylmethyl)benzamide
- **2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-N-(pyridin-2-ylmethyl)benzamide
Uniqueness
2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-N-(pyridin-3-ylmethyl)benzamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the pyridine moiety enhances its potential for diverse applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C20H18N4O5S |
|---|---|
Peso molecular |
426.4 g/mol |
Nombre IUPAC |
2-[(4-methyl-3-nitrophenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C20H18N4O5S/c1-14-8-9-16(11-19(14)24(26)27)30(28,29)23-18-7-3-2-6-17(18)20(25)22-13-15-5-4-10-21-12-15/h2-12,23H,13H2,1H3,(H,22,25) |
Clave InChI |
VXMGREOLKUJJMU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,4-dimethoxyphenyl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15153775.png)
![2-(Benzylsulfanyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B15153787.png)

![2-Benzyl-5-ethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15153799.png)
![N-({2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B15153807.png)
![3-({6-[(3,4-dimethoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)propan-1-ol](/img/structure/B15153809.png)
![Ethyl 3-{[(4-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15153816.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B15153832.png)
![3-methyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B15153834.png)

![5-[4-(diethylamino)-2-methylbenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15153841.png)
![3-oxo-N-(2-phenylethyl)-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B15153844.png)
![1-[(4-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B15153860.png)

